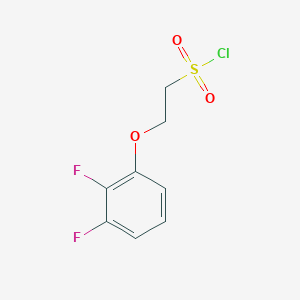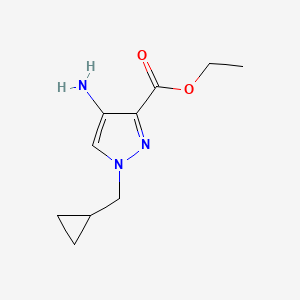
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated to introduce the hydroxyl group at the desired position. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-piperidine: Similar in structure but lacks the hydroxyl group.
N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-(tert-butoxycarbonyl)-4-hydroxypiperidine: The hydroxyl group is positioned differently on the piperidine ring.
Uniqueness
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is unique due to the specific positioning of the hydroxyl group and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H20ClNO3 |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11;/h8,12H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Clave InChI |
LVJYLPYCXYODIL-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


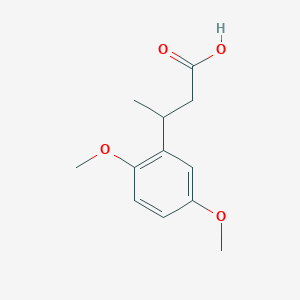
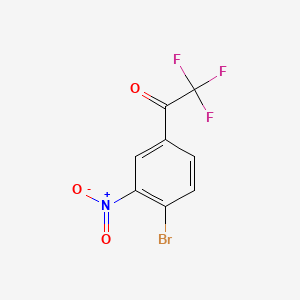
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
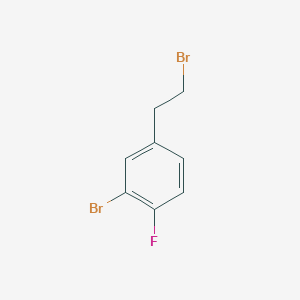
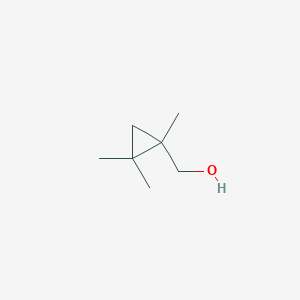
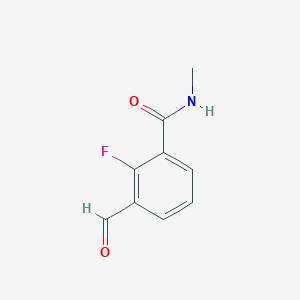
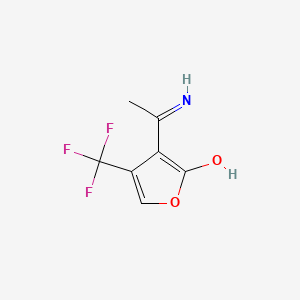
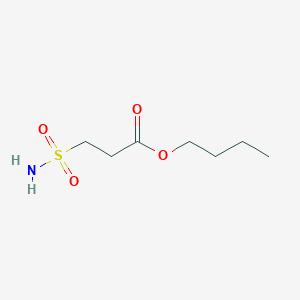
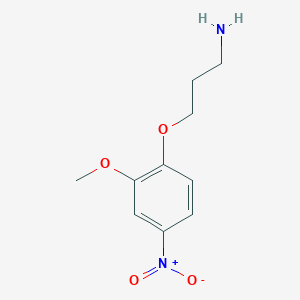
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
